molecular formula C48H78O18 B158227 Buddlejasaponin IV CAS No. 139523-30-1

Buddlejasaponin IV

货号: B158227
CAS 编号: 139523-30-1
分子量: 943.1 g/mol
InChI 键: IRJDRINEGANBIK-ARKKLDSOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Buddlejasaponin IV is a triterpenoid saponin compound isolated from various species of the Buddleja genus, particularly from the flowers of Buddleja officinalis. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects .

准备方法

Synthetic Routes and Reaction Conditions: Buddlejasaponin IV is typically isolated from natural sources rather than synthesized chemically. The extraction process involves drying the plant material, macerating it, and repeatedly extracting it with methanol. The methanol extract is then partitioned into various solvents, and the chemical constituents are separated using normal or reversed-phase flash chromatography .

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves:

化学反应分析

Types of Reactions: Buddlejasaponin IV undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.

    Reduction: Reduction reactions can alter the double bonds within the triterpenoid structure.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

科学研究应用

Anticancer Properties

Mechanism of Action
BS-IV has been shown to induce apoptosis in cancer cells through a mitochondrial-dependent pathway. In studies involving HT-29 human colorectal cancer cells, BS-IV increased the ratio of pro-apoptotic protein Bax to anti-apoptotic protein Bcl-2, leading to enhanced caspase-3 activity and DNA fragmentation . Additionally, it inhibited integrin-mediated cell adhesion, which is crucial for tumor metastasis .

Case Study: Colorectal Cancer
In a murine model, oral administration of BS-IV significantly inhibited the formation of tumor nodules in mice injected with CT-26 murine colorectal cancer cells. The treatment resulted in reduced expression of procaspases and increased levels of cleaved PARP, indicating effective apoptosis induction .

Study Type of Cancer Findings
Study 1ColorectalInduced apoptosis via mitochondrial pathway; reduced tumor nodules in mice
Study 2Oral CancerShowed anticancer effects against HN-5 cells, enhancing apoptosis markers

Anti-inflammatory Effects

BS-IV exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide and cytokines (e.g., TNF-α, IL-1β) . These effects were demonstrated in lipopolysaccharide-stimulated RAW 264.7 macrophages, where BS-IV reduced the expression levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Case Study: Macrophage Activation
In experimental setups involving macrophage activation, BS-IV effectively decreased inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

Study Cell Type Outcome
Study 1RAW 264.7 MacrophagesReduced TNF-α and IL-6 production
Study 2Human MonocytesInhibited COX-2 expression in vitro

Pharmacokinetics and Bioavailability

Studies have investigated the pharmacokinetics of BS-IV using various analytical methods such as gas chromatography-mass spectrometry (GC-MS). These studies are essential for understanding the bioavailability and metabolic pathways of BS-IV in biological systems .

Key Findings:

  • BS-IV showed a concentration-dependent antioxidant activity.
  • The pharmacokinetic profiles indicated potential for therapeutic applications based on its absorption and metabolism characteristics .

Antioxidant Activity

BS-IV has demonstrated antioxidant properties through various assays that measure its ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress-related diseases.

Study Extract Type Antioxidant Activity
Study 1Aqueous ExtractModerate scavenging activity against DPPH radicals
Study 2Methanol ExtractHigher antioxidant activity compared to aqueous extracts

作用机制

Buddlejasaponin IV is compared with other triterpenoid saponins such as Buddlejasaponin I, Buddlejasaponin III, and Mimengosides B, C, and E. These compounds share similar structural features but differ in their specific biological activities and potency .

生物活性

Buddlejasaponin IV (BS-IV) is a bioactive compound derived from the plant Pleurospermum kamtschaticum, which has garnered attention for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications. This article delves into the biological activities of BS-IV, highlighting its mechanisms of action, experimental findings, and relevant case studies.

1. Induction of Apoptosis

BS-IV has been shown to induce apoptotic cell death in various cancer cell lines, particularly in HT-29 human colorectal cancer cells. The compound activates the mitochondrial-dependent apoptotic pathway by increasing the ratio of pro-apoptotic protein Bax to anti-apoptotic protein Bcl-2. This shift promotes the activation of caspases, particularly caspase-3, leading to DNA fragmentation and cell death. Key findings include:

  • Reduction in Cell Viability : BS-IV significantly decreases cell viability in HT-29 cells.
  • Caspase Activation : Increased activity of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP) were observed.
  • Anoikis Induction : BS-IV inhibits α2β1 integrin-mediated adhesion, promoting anoikis (a form of programmed cell death in anchorage-dependent cells) .

2. Anti-inflammatory Effects

BS-IV exhibits notable anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It acts through the following mechanisms:

  • Inhibition of NF-kB Activation : BS-IV reduces lipopolysaccharide (LPS)-induced activation of nuclear factor-kappaB (NF-kB), a transcription factor that regulates inflammatory responses.
  • Downregulation of Inflammatory Mediators : It decreases levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in RAW 264.7 macrophages .

Table 1: Summary of Key Experimental Findings on this compound

Study FocusKey FindingsReference
Apoptosis in Cancer CellsInduces apoptosis via mitochondrial pathway; increases Bax/Bcl-2 ratio; activates caspases.
Anti-inflammatory ActionInhibits NF-kB activation; reduces iNOS, COX-2, TNF-α, IL-1β, IL-6 levels.
In Vivo Tumor MetastasisOrally administered BS-IV inhibits tumor nodules in murine models of colorectal cancer.
Analgesic PropertiesExhibits analgesic effects in acetic acid-induced writhing and hot plate tests.

Case Studies

Several studies have demonstrated the efficacy of BS-IV in preclinical models:

  • Colorectal Cancer Model : In a murine model injected with CT-26 colorectal cancer cells, oral administration of BS-IV significantly inhibited tumor nodule formation, suggesting its potential as a chemopreventive agent against metastasis .
  • Inflammation Models : In models assessing paw edema induced by serotonin and carrageenan, BS-IV showed maximum inhibition rates of 26% and 41%, respectively, at a dosage of 20 mg/kg, comparable to standard anti-inflammatory drugs like indomethacin .

属性

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O18/c1-22-30(53)37(65-39-35(58)33(56)31(54)23(18-49)62-39)38(66-40-36(59)34(57)32(55)24(19-50)63-40)41(61-22)64-29-10-11-43(4)25(44(29,5)20-51)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-60-48)28(52)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,43+,44+,45-,46+,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJDRINEGANBIK-ARKKLDSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315819
Record name Buddlejasaponin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139523-30-1
Record name Buddlejasaponin IV
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139523-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buddlejasaponin IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139523301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buddlejasaponin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUDDLEJASAPONIN IV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ7J643R5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。